(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a brominated hydroxybenzylidene group attached to a hydrazinyl moiety, which is further connected to a purine scaffold. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 5-bromo-2-hydroxybenzaldehyde and 7-ethyl-1,3-dimethylxanthine.
Formation of Hydrazone: The 5-bromo-2-hydroxybenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then condensed with 7-ethyl-1,3-dimethylxanthine under acidic conditions to yield the target compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Scale-up processes also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydrazine derivatives, and various substituted benzylidene compounds.
Scientific Research Applications
(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used as a probe to study enzyme kinetics and protein-ligand interactions.
Materials Science: The compound’s unique electronic properties make it a candidate for the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-(5-chloro-2-hydroxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 8-(2-(5-fluoro-2-hydroxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
Compared to similar compounds, (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits unique properties due to the presence of the bromine atom, which can influence its electronic and steric characteristics. This uniqueness can result in different biological activities and reactivity profiles, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN6O3/c1-4-23-12-13(21(2)16(26)22(3)14(12)25)19-15(23)20-18-8-9-7-10(17)5-6-11(9)24/h5-8,24H,4H2,1-3H3,(H,19,20)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZJZRLCHNWLSN-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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